molecular formula C20H30N2O5 B12501904 2-{2-[(Tert-butoxycarbonyl)amino]-3-phenylpropanamido}-4-methylpentanoic acid

2-{2-[(Tert-butoxycarbonyl)amino]-3-phenylpropanamido}-4-methylpentanoic acid

Cat. No.: B12501904
M. Wt: 378.5 g/mol
InChI Key: WTUOGGZPHJOAND-UHFFFAOYSA-N
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Description

BOC-PHE-LEU-OH, also known as tert-butyloxycarbonyl-L-phenylalanyl-L-leucine, is a dipeptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butyloxycarbonyl (BOC) protecting group attached to the amino terminus of the phenylalanine residue. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

BOC-PHE-LEU-OH can be synthesized using both solution-phase and solid-phase peptide synthesis methods. In the solution-phase synthesis, the reaction typically involves the coupling of BOC-protected phenylalanine (BOC-PHE-OH) with leucine methyl ester (H-LEU-OMe) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like dichloromethane (DCM) .

For solid-phase synthesis, BOC-PHE-OH is first attached to a solid support resin, followed by the sequential addition of leucine using similar coupling reagents. The BOC protecting group is removed using trifluoroacetic acid (TFA) to yield the final product .

Industrial Production Methods

Industrial production of BOC-PHE-LEU-OH often employs automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These synthesizers utilize both solution-phase and solid-phase techniques, optimizing reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

BOC-PHE-LEU-OH undergoes various chemical reactions, including:

    Deprotection: Removal of the BOC protecting group using acids like TFA.

    Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

    Hydrolysis: Cleavage of ester bonds under acidic or basic conditions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.

    Coupling: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in organic solvents like dichloromethane (DCM).

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Deprotection: Yields the free amino group of phenylalanine.

    Coupling: Forms longer peptide chains.

    Hydrolysis: Produces free amino acids or shorter peptide fragments.

Scientific Research Applications

BOC-PHE-LEU-OH is extensively used in scientific research across various fields:

Mechanism of Action

The mechanism of action of BOC-PHE-LEU-OH primarily involves its role as a protected dipeptide in peptide synthesis. The BOC group protects the amino terminus of phenylalanine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains. The compound’s stability and ease of deprotection make it a valuable tool in peptide synthesis .

Comparison with Similar Compounds

BOC-PHE-LEU-OH can be compared with other BOC-protected dipeptides, such as BOC-PHE-LEU-PHE-LEU-PHE (BOC-FLFLF) and BOC-PHE-LEU-PHE-LEU-PHE-COOH. These compounds share similar protective groups and are used in peptide synthesis, but they differ in their specific amino acid sequences and applications. BOC-PHE-LEU-OH is unique in its simplicity and versatility as a dipeptide building block .

List of Similar Compounds

  • BOC-PHE-LEU-PHE-LEU-PHE (BOC-FLFLF)
  • BOC-PHE-LEU-PHE-LEU-PHE-COOH
  • BOC-LEU-AIB-PHE-AIB-OMe

Properties

Molecular Formula

C20H30N2O5

Molecular Weight

378.5 g/mol

IUPAC Name

4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoic acid

InChI

InChI=1S/C20H30N2O5/c1-13(2)11-16(18(24)25)21-17(23)15(12-14-9-7-6-8-10-14)22-19(26)27-20(3,4)5/h6-10,13,15-16H,11-12H2,1-5H3,(H,21,23)(H,22,26)(H,24,25)

InChI Key

WTUOGGZPHJOAND-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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